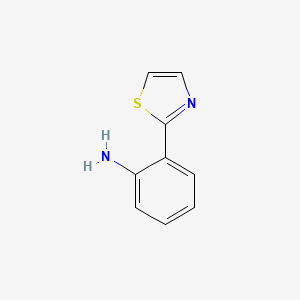

2-(Thiazol-2-yl)aniline

概要

説明

2-(Thiazol-2-yl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety. This compound is of significant interest due to its unique chemical structure, which combines the properties of both thiazole and aniline. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, while aniline is an aromatic amine. The combination of these two structures imparts unique chemical and biological properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction between thioamides and alpha-halocarbonyl compounds. The reaction mechanism involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently undergoes dehydration to yield the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

化学反応の分析

Types of Reactions: 2-(Thiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学的研究の応用

2-(Thiazol-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(Thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound can inhibit enzymes or block receptors, thereby modulating biochemical pathways .

類似化合物との比較

2-Aminothiazole: Similar structure but lacks the aniline moiety.

Thiazole: The parent compound without the aniline group.

Aniline: The parent aromatic amine without the thiazole ring.

Uniqueness: 2-(Thiazol-2-yl)aniline is unique due to the combination of the thiazole and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, from drug development to industrial chemistry .

生物活性

2-(Thiazol-2-yl)aniline, an organic compound featuring a thiazole ring attached to an aniline moiety, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various domains.

Chemical Structure and Properties

The compound's structure comprises a five-membered thiazole ring, which contains both sulfur and nitrogen, linked to an aromatic amine (aniline). This unique configuration imparts distinct chemical and biological properties, making it a versatile candidate for drug development and other applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, studies have shown that derivatives of thiazole compounds can inhibit biofilm formation in Candida albicans, suggesting potential use in treating fungal infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 94.2 | |

| This compound | S. aureus | 98.8 | |

| Fluconazole | C. albicans | 50.0 |

Anticancer Properties

The compound also shows promise as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes related to cell proliferation and apoptosis. Molecular docking studies suggest that it can effectively bind to targets involved in cancer pathways, thereby inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole ring facilitates hydrogen bonding and π-π interactions, allowing the compound to inhibit enzymes critical for cellular functions.

- Receptor Blocking : It may block receptors that play roles in inflammatory responses or cell signaling pathways, modulating biological processes effectively.

Case Studies

- Antifungal Activity : A study highlighted the antifungal efficacy of thiazole derivatives against Candida albicans, demonstrating that certain compounds exhibited IC50 values comparable to standard antifungal treatments .

- Antibacterial Screening : Research comparing various thiazole derivatives found that many exhibited superior antibacterial activity against Bacillus subtilis compared to ciprofloxacin, showcasing the potential of these compounds in developing new antibiotics.

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDGBGDULZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。